

Technical Guide: Physicochemical and Spectroscopic Data of Fmoc-3-Me-Glu(OtBu)-OH

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Compound of Interest

Compound Name: Fmoc-3-Me-Glu(OtBu)-OH

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available physicochemical and spectroscopic data for the protected amino acid **Fmoc-3-Me-Glu(OtBu)-OH**. Due to the limited public availability of spectral data for this specific methylated compound, this guide also includes detailed information for the closely related and widely used non-methylated analogue, Fmoc-Glu(OtBu)-OH, for comparative and reference purposes.

Physicochemical Properties of Fmoc-3-Me-Glu(OtBu)-OH

The fundamental physicochemical properties of **Fmoc-3-Me-Glu(OtBu)-OH** are summarized below.

Property	Value
CAS Number	1429504-34-6[1][2]
Molecular Formula	C ₂₅ H ₂₉ NO ₆ [1]
Molecular Weight	439.50 g/mol [1]

Spectroscopic Data of the Non-Methylated Analogue: Fmoc-Glu(OtBu)-OH

For researchers interested in the general spectral characteristics of this class of compounds, the following data is provided for Fmoc-Glu(OtBu)-OH.

Table 1: Infrared (IR) and Raman Spectroscopy Data for Fmoc-Glu(OtBu)-OH

Technique	Instrument	Source
FTIR (KBr)	Bruker Tensor 27 FT-IR	[3]
ATR-IR	Bruker Tensor 27 FT-IR	[3]
FT-Raman	Bruker MultiRAM Stand Alone FT-Raman Spectrometer	[3]

Note: While specific peak values are not detailed here, the raw spectral data can be accessed via the provided citation for in-depth analysis.

Experimental Protocols

A specific, detailed synthesis protocol for **Fmoc-3-Me-Glu(OtBu)-OH** is not publicly available. However, a general method for the preparation of the parent compound, Fmoc-Glu(OtBu)-OH, can be adapted. This typically involves the esterification of the glutamic acid side chain, followed by the protection of the alpha-amino group.

General Synthesis Protocol for Fmoc-Glu(OtBu)-OH

This protocol is based on established methods for the synthesis of protected amino acids.

Materials:

- L-Glutamic acid
- tert-Butyl acetate
- Perchloric acid (catalyst)

- Copper (II) salt (for selective deprotection)
- Chelating agent (e.g., EDTA)
- N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)
- Organic solvents (e.g., Dioxane, Ethyl Acetate)
- Aqueous base (e.g., Sodium bicarbonate)
- Aqueous acid (e.g., Hydrochloric acid)

Procedure:

- Esterification: L-Glutamic acid is reacted with an excess of tert-butyl acetate in the presence of a catalytic amount of perchloric acid to yield the di-tert-butyl ester.
- Selective Deprotection of the α -carboxyl group: The di-tert-butyl ester is treated with a copper salt to form a complex, which facilitates the selective hydrolysis of the α -ester.
- Removal of Copper: The copper ions are removed by treatment with a chelating agent.
- Fmoc Protection: The resulting H-Glu(OtBu)-OH is reacted with Fmoc-OSu in a biphasic system of an organic solvent and a mild aqueous base to yield Fmoc-Glu(OtBu)-OH.
- Purification: The product is purified by extraction and crystallization.

Standard Protocol for Incorporation in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-protected amino acids are primarily used in SPPS. The following is a generalized protocol for the incorporation of an Fmoc-amino acid into a growing peptide chain on a solid support.

Materials:

- Rink Amide or similar resin
- Fmoc-protected amino acids

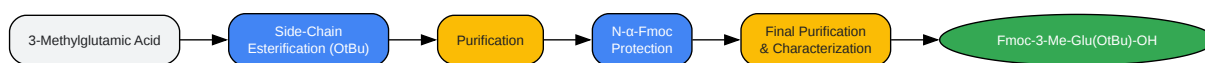
- Coupling Reagent (e.g., HBTU, HATU)
- Base (e.g., DIPEA)
- 20% Piperidine in DMF (deprotection solution)
- DMF, DCM (solvents)

Procedure:

- Resin Swelling: The solid support resin is swollen in DMF.
- Fmoc Deprotection: The Fmoc protecting group of the resin-bound peptide is removed by treatment with 20% piperidine in DMF.
- Washing: The resin is washed thoroughly with DMF to remove residual piperidine.
- Coupling: The Fmoc-amino acid to be added is pre-activated with a coupling reagent and a base in DMF and then added to the deprotected resin.
- Washing: The resin is washed to remove unreacted reagents.
- Repeat: The cycle of deprotection, washing, coupling, and washing is repeated for each amino acid in the desired sequence.

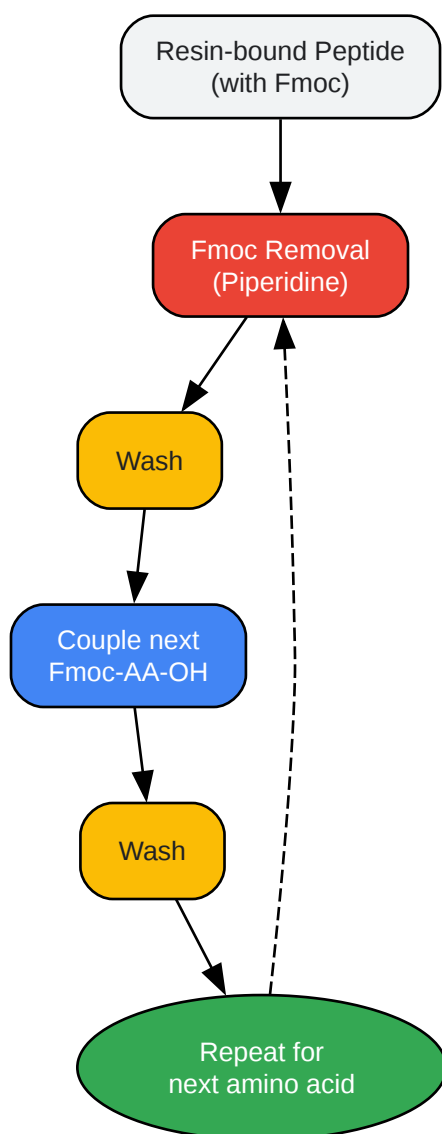
Visualizations

The following diagrams illustrate the general workflows for the synthesis of protected amino acids and their use in peptide synthesis.



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Caption: General synthesis workflow for **Fmoc-3-Me-Glu(OtBu)-OH**.



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Caption: The iterative cycle of Solid-Phase Peptide Synthesis (SPPS).

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References

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